![molecular formula C8H17NO B1275176 3-Piperidin-3-ylpropan-1-ol CAS No. 25175-58-0](/img/structure/B1275176.png)
3-Piperidin-3-ylpropan-1-ol
Overview
Description
3-Piperidin-3-ylpropan-1-ol is a chemical compound with the molecular formula C8H17NO It is a piperidine derivative, characterized by a piperidine ring attached to a propanol chain
Mechanism of Action
- By competitively antagonizing acetylcholine at these receptors, biperiden restores the balance in cholinergic signaling .
- By blocking cholinergic transmission, biperiden helps alleviate symptoms associated with parkinsonism and extrapyramidal side effects of neuroleptic drugs .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-3-ylpropan-1-ol typically involves the reaction of piperidine with propanal in the presence of a reducing agent. One common method is the reductive amination of piperidine with propanal using sodium borohydride as the reducing agent. The reaction is carried out in an alcohol solvent, such as methanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation step, and the reaction conditions are optimized for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Ethers or esters.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurological Disorders
3-Piperidin-3-ylpropan-1-ol derivatives have been studied for their potential in treating neurological disorders. For instance, compounds based on piperidine structures have shown promise as dual ligands for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and cognitive functions. A recent study highlighted that certain piperidine derivatives exhibit analgesic activity in models of nociceptive and neuropathic pain, suggesting their potential as therapeutic agents for pain management .
1.2 Cancer Therapy
The compound has also been explored in cancer therapy. Piperidine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in tumor cells. For example, a study reported that piperidine-based compounds showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments . The structural features of these compounds are essential for their biological activity, allowing them to interact effectively with target proteins involved in cancer progression.
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound involves various chemical methodologies that enable the incorporation of functional groups necessary for biological activity. Quantum mechanical calculations and spectroscopic techniques (FT-IR, FT-Raman) have been utilized to characterize these compounds, providing insights into their vibrational properties and confirming their structures .
2.2 Structure-Activity Relationship
Research has focused on optimizing the structure of piperidine derivatives to enhance their pharmacological properties. A notable example is the exploration of various substituents on the piperidine ring to improve selectivity and efficacy against specific biological targets . The introduction of fluorine atoms into the piperidine structure has been shown to enhance binding affinity to receptors involved in pain and cognitive functions .
Case Studies and Research Findings
Comparison with Similar Compounds
- 3-Piperidin-2-ylpropan-1-ol
- 2-Piperidin-3-ylpropan-2-ol
- 1-Piperidin-4-ylpropan-1-ol
Comparison: 3-Piperidin-3-ylpropan-1-ol is unique due to the position of the hydroxyl group on the propanol chain, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for specific applications in research and industry.
Biological Activity
Overview
3-Piperidin-3-ylpropan-1-ol, with the molecular formula CHNO, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring linked to a propanol chain, making it a versatile building block in organic synthesis and medicinal chemistry. Its exploration in biological contexts focuses on its role as a ligand in receptor binding studies and its potential therapeutic applications, particularly in neurological disorders.
The biological activity of this compound is primarily associated with its interaction with cholinergic receptors. It has been noted for its ability to act as a competitive antagonist at acetylcholine receptors, which plays a crucial role in modulating cholinergic signaling pathways. This mechanism is particularly relevant in the context of neurodegenerative diseases and conditions characterized by dysregulated cholinergic transmission, such as Alzheimer's disease and Parkinson's disease .
Pharmacological Properties
Research indicates that this compound may possess significant pharmacological properties:
- Acetylcholinesterase Inhibition : Compounds structurally related to this compound have shown promising acetylcholinesterase (AChE) inhibitory activity. For instance, certain analogs exhibit sub-micromolar IC values, suggesting that modifications to the piperidine structure can enhance this activity .
- Neuroprotective Effects : The compound's ability to modulate cholinergic activity positions it as a candidate for neuroprotective strategies against cognitive decline associated with Alzheimer's disease. Studies have demonstrated that derivatives can improve cognitive function in animal models by enhancing cholinergic signaling .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Structure–Activity Relationship (SAR) Studies : Research into the SAR of piperidine derivatives has revealed that the presence of specific functional groups significantly influences their inhibitory potency against AChE and butyrylcholinesterase (BuChE). For example, modifications that increase lipophilicity tend to enhance AChE inhibition, making these compounds valuable in drug design .
- Therapeutic Potential in Alzheimer's Disease : A study highlighted the dual inhibition of AChE and BuChE by certain derivatives, with IC values indicating strong potential for treating Alzheimer's disease. The most potent compound demonstrated an IC of 0.096 µM against AChE, suggesting that similar structural motifs in this compound could yield effective therapeutic agents .
Data Table: Biological Activity Summary
Compound Name | Target Enzyme | IC Value (µM) | Biological Activity Description |
---|---|---|---|
This compound | Acetylcholinesterase (AChE) | TBD | Potential AChE inhibitor; further studies needed |
Piperidine Derivative A | Acetylcholinesterase (AChE) | 0.096 | Potent inhibitor; promising for Alzheimer's treatment |
Piperidine Derivative B | Butyrylcholinesterase (BuChE) | 0.74 | Effective BuChE inhibitor; enhances cognitive function |
Properties
IUPAC Name |
3-piperidin-3-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCGEJVYCWSXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405717 | |
Record name | 3-piperidin-3-ylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25175-58-0 | |
Record name | 3-piperidin-3-ylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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